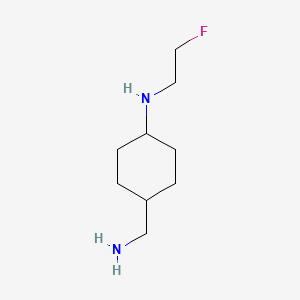4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
CAS No.:
Cat. No.: VC18357869
Molecular Formula: C9H19FN2
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19FN2 |
|---|---|
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |
| Standard InChI Key | YIGLPGFWQTUMQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CN)NCCF |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Attributes
The IUPAC name of the compound, 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine, reflects its bicyclic amine structure. The cyclohexane ring is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an aminomethyl group. The SMILES notation (FCCNC1CCC(CN)CC1) further clarifies the connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2297116-13-1 | |
| Molecular Formula | ||
| Molecular Weight | 174.26 g/mol | |
| Purity | 95% | |
| SMILES | FCCNC1CCC(CN)CC1 |
The fluorine atom on the ethyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability, while the aminomethyl group offers a site for derivatization or hydrogen bonding .
Synthesis and Manufacturing
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclohexanone, NH₃, NaBH₄ | Aminomethyl group introduction |
| 2 | 2-Fluoroethylamine, EDC, DMF | N-alkylation |
| 3 | Pd/C, H₂, ethanol | Purification via hydrogenation |
Physicochemical Properties
Spectroscopic Data
-
NMR: Expected signals include a triplet for the fluorine-bearing CH₂ group (~4.5 ppm) and broad singlets for amine protons (~1.5–2.5 ppm).
-
MS (ESI+): A molecular ion peak at 175.2 ([M+H]⁺) confirms the molecular weight .
Chemical Reactivity and Derivatives
Functional Group Transformations
The primary and secondary amine groups enable diverse reactions:
-
Acylation: Reaction with acyl chlorides to form amides.
-
Alkylation: Quaternization of the amine using methyl iodide.
-
Fluorine Reactivity: Potential nucleophilic aromatic substitution if aromatic systems are introduced .
Stability Considerations
The compound is likely stable under inert conditions but may degrade via hydrolysis of the fluoroethyl group in acidic or basic media .
Biological and Pharmacological Applications
Preclinical Research
-
Neuroactive Potential: Fluorinated amines often exhibit psychoactive properties, suggesting possible CNS applications .
-
Anticancer Activity: Similar compounds inhibit histone deacetylases (HDACs), warranting investigation into epigenetic modulation .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Handling | Use fume hood; avoid inhalation |
| Disposal | Incinerate per local regulations |
Comparative Analysis with Structural Analogs
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine
This diastereomer lacks the aminomethyl group, reducing its derivatization potential but improving metabolic stability .
4-[(2-Fluoroethyl)amino]cyclohexanol
The hydroxyl group in this analog increases polarity, limiting blood-brain barrier penetration compared to the target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume